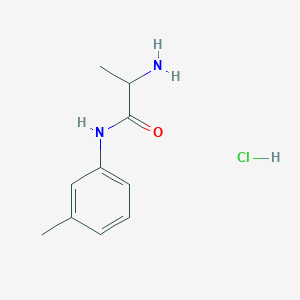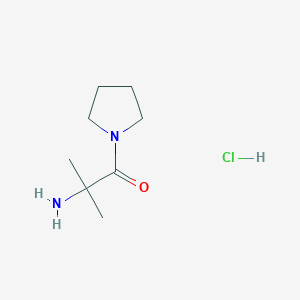
2-(4-Bromophenyl)pyrimidin-4-amine
Übersicht
Beschreibung
2-(4-Bromophenyl)pyrimidin-4-amine, also known as 4-BPPA, is an organic compound belonging to the class of pyrimidines, which is composed of a five-membered ring of two nitrogen and three carbon atoms. It is a colorless, crystalline solid that is soluble in common organic solvents. 4-BPPA has been studied extensively for its potential use in a variety of scientific research applications and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitors
2-(4-Bromophenyl)pyrimidin-4-amine derivatives have been evaluated for their potential as tyrosine kinase inhibitors. These compounds are studied for their inhibitory effects on the epidermal growth factor receptor (EGFR) and other members of the erbB family, which are critical targets in cancer therapy. The synthesis and structure-activity relationships of these derivatives highlight their significance in the development of new therapeutic agents for cancer treatment (Rewcastle et al., 1998).
Enzyme Inhibitors
The compound has also been explored for the synthesis of active-site-directed irreversible enzyme inhibitors. This involves selective bromoacylation of polyfunctional molecules, demonstrating the compound's utility in creating enzyme inhibitors that could have applications in drug development and biochemical research (Baker et al., 1966).
Quantum Chemical Characterization
Research into the quantum chemical characterization of hydrogen bonding sites in derivatives of 2-(4-Bromophenyl)pyrimidin-4-amine reveals insights into the molecular interactions and properties of these compounds. Such studies are crucial for understanding the chemical and physical properties of new materials and for designing molecules with desired properties (Traoré et al., 2017).
Antimicrobial Applications
The synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives, including 2-(4-Bromophenyl)pyrimidin-4-amine, show promise for use in surface coatings and printing ink pastes. These studies demonstrate the potential of these compounds in preventing microbial growth on various surfaces, which has implications for public health and safety (El‐Wahab et al., 2015).
Gas Separation Applications
In the field of materials science, derivatives of 2-(4-Bromophenyl)pyrimidin-4-amine have been investigated for their applications in gas separation. This research is important for developing new materials that can selectively separate gases, which has implications for environmental protection and industrial processes (Fang et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORADMMQKCLBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



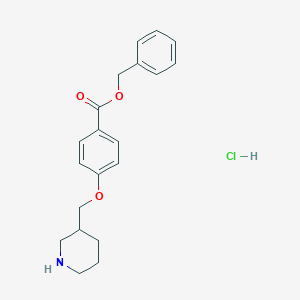


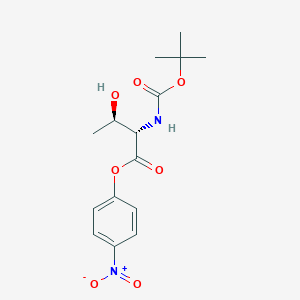
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
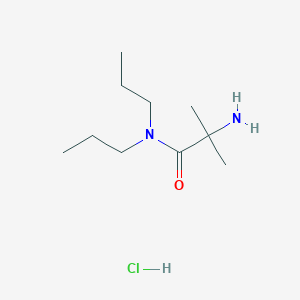
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
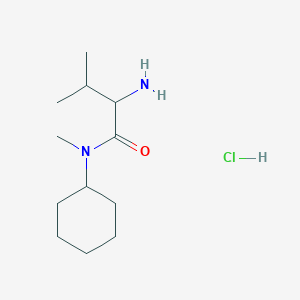
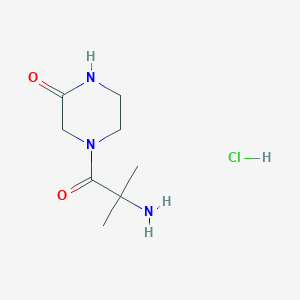
![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
